molecular formula C6H2Cl2N2 B184595 2,6-Dichloroisonicotinonitrile CAS No. 32710-65-9

2,6-Dichloroisonicotinonitrile

Cat. No. B184595
CAS RN: 32710-65-9
M. Wt: 173 g/mol
InChI Key: BTUKLHWINORBTN-UHFFFAOYSA-N
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Description

2,6-Dichloroisonicotinonitrile is a chemical compound with the empirical formula C6H2Cl2N2 and a molecular weight of 173.00 . It is not intended for human or veterinary use and is typically used for research purposes.


Molecular Structure Analysis

The molecular structure of 2,6-Dichloroisonicotinonitrile is based on the empirical formula C6H2Cl2N2 . The SMILES string representation of the molecule is N#CC1=CC(Cl)=NC(Cl)=C1 .

Scientific Research Applications

  • Cellulose Synthesis Inhibition : 2,6-Dichlorobenzonitrile has been reported to inhibit cellulose synthesis, a finding that dates back over 30 years. This compound has been used in various studies to explore cellulose synthase activity in plant cells (Debolt, Gutierrez, Ehrhardt, & Somerville, 2007).

  • Metabolism in Animals : The metabolism of 2,6-dichlorobenzonitrile has been studied in rabbits and rats, where its administration led to increased urinary excretion of glucuronides, ethereal sulphates, and indications of mercapturic acid formation. The study also identified specific metabolites in urine (Wit & van Genderen, 1966).

  • Chemical Synthesis Applications : The compound has been used in chemical synthesis, particularly in the regioselective C-2 amination of 4,6-dichloronicotinonitrile, leading to the formation of specific nicotinonitrile compounds (Delvare, Koza, & Morgentin, 2011).

  • Groundwater Monitoring : A method has been developed for determining 2,6-dichlorobenzonitrile (dichlobenil) and its major metabolites in groundwater samples. This method combines solid phase extraction with derivatization for GC-MS analysis, useful for regulatory laboratories monitoring groundwater quality (Porazzi, Pardo Martínez, Fanelli, & Benfenati, 2005).

  • Microbial Degradation in Environment : The microbial degradation of 2,6-dichlorobenzonitrile herbicides has been investigated in soil and subsurface environments. This research highlights the accumulation of persistent metabolites and the diversity of involved degrader organisms (Holtze, Sørensen, Sørensen, & Aamand, 2008).

  • Toxicity and Carcinogenicity Studies : Studies have been conducted to evaluate the toxicity and potential carcinogenicity of 2,6-dichlorobenzonitrile in animals. For instance, a study on male Swiss mice indicated a significant increase in malignant tumors following exposure to dichlobenil (Donna, Betta, Robutti, & Bellingeri, 1991).

  • Analytical Methods and Environmental Assessments : Research has also been focused on developing methods for assessing the fate of 2,6-dichlorobenzamide (BAM), a metabolite of dichlobenil, in the environment. This includes studies on isotope fractionation during biodegradation, which can be used for environmental assessments (Reinnicke, Simonsen, Sørensen, Aamand, & Elsner, 2012).

Safety And Hazards

2,6-Dichloroisonicotinonitrile is harmful if swallowed and in contact with skin. It also causes skin irritation . It is classified as a combustible solid .

Future Directions

2,6-Dichloroisonicotinonitrile and its derivatives have potential applications in plant disease control. They have been shown to be effective in inducing plants’ natural immune system, providing a promising strategy for protecting plants against diseases .

properties

IUPAC Name

2,6-dichloropyridine-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2Cl2N2/c7-5-1-4(3-9)2-6(8)10-5/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTUKLHWINORBTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(N=C1Cl)Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80352877
Record name 2,6-dichloroisonicotinonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80352877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Dichloroisonicotinonitrile

CAS RN

32710-65-9
Record name 2,6-Dichloro-4-pyridinecarbonitrile
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032710659
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,6-dichloroisonicotinonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80352877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,6-Dichloroisonicotinonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2,6-Dichloro-4-pyridinecarbonitrile
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UD8X86WF78
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
H Sasabe, N Onuma, Y Nagai, T Ito… - Chemistry–An Asian …, 2017 - Wiley Online Library
Herein, 9,10‐dihydro‐9,9‐dimethylacridine (Ac) or phenoxazine (PXZ)‐substituted isonicotinonitrile (INN) derivatives, denoted as 2AcINN, 26AcINN, and 26PXZINN, were developed as …
Number of citations: 25 onlinelibrary.wiley.com
A Ahmed - 2018 - etheses.whiterose.ac.uk
Seven different 2,6-di(1H-pyrazol-1-yl)pyridine ligands were synthesized from 4-cyano-2,6dichloropyridine and 4-methyl-2,6-dichloropyridine and complexed with Fe(II) salts. The spin …
Number of citations: 0 etheses.whiterose.ac.uk
AD Thompson, MP Huestis - The Journal of Organic Chemistry, 2013 - ACS Publications
Nucleophilic aromatic substitution of 2- or 4-cyanoazines with the anions derived from aliphatic α,α-disubstituted esters and nitriles leads to displacement of the cyanide function. …
Number of citations: 32 pubs.acs.org
CRK Changunda, AL Rousseau, AE Basson… - Organic …, 2020 - arkat-usa.org
Palladium-mediated cross-coupling reactions are used in the successful construction of a small library of flexible heteroatom-linked diarylpyridine target compounds, including pyridines …
Number of citations: 1 www.arkat-usa.org
D Xiao, ZJ Song, Z Song - Available at SSRN 4187024 - papers.ssrn.com
The search for pyridine directed CH activation in 2-benzyl-6-phenylpyridine and related systems identified selective bromination at ortho-phenyl instead of ortho-benzyl position via Rh …
Number of citations: 0 papers.ssrn.com

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